(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone
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Overview
Description
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a furan ring substituted with a trifluoromethoxyphenoxy group, connected by a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring substituted with a trifluoromethoxyphenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction where a furan derivative reacts with a trifluoromethoxyphenol in the presence of a base.
Next, the phenylpiperazine moiety is synthesized separately, often through the reaction of piperazine with a phenyl halide under basic conditions. The final step involves coupling the two intermediates using a suitable coupling reagent, such as a carbodiimide, to form the methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Noble Gas Compounds: Although not structurally similar, these compounds share the characteristic of being studied for their unique chemical properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with applications in biological research.
Uniqueness
(4-Phenylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone stands out due to its combination of a piperazine ring, a furan ring, and a trifluoromethoxyphenoxy group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H21F3N2O4 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C23H21F3N2O4/c24-23(25,26)32-19-8-6-18(7-9-19)30-16-20-10-11-21(31-20)22(29)28-14-12-27(13-15-28)17-4-2-1-3-5-17/h1-11H,12-16H2 |
InChI Key |
VLTNXDSJHZFZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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